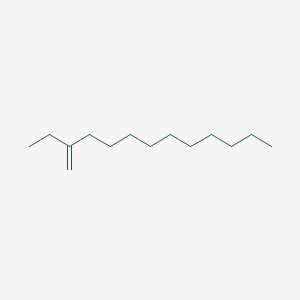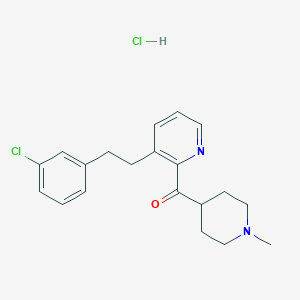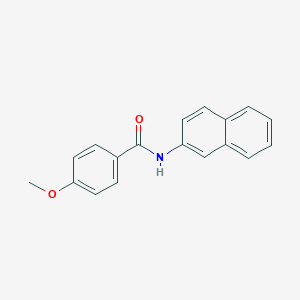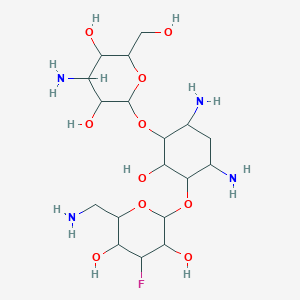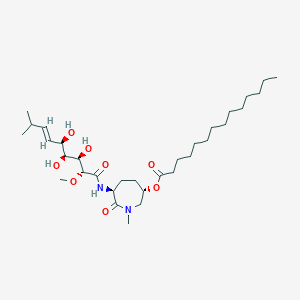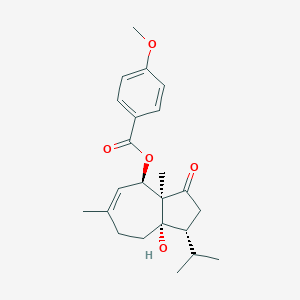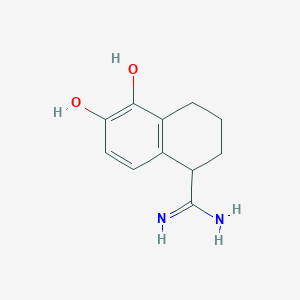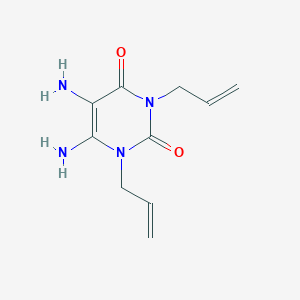
1,3-Diallyl-5,6-diaminouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diallyl-5,6-diaminouracil (DAU) is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is a derivative of uracil, which is a naturally occurring nucleic acid base. DAU has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Aplicaciones Científicas De Investigación
1,3-Diallyl-5,6-diaminouracil has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In cancer research, 1,3-Diallyl-5,6-diaminouracil has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1,3-Diallyl-5,6-diaminouracil has been shown to possess antiviral activity against a number of viruses, including HIV, herpes simplex virus, and influenza virus. Furthermore, 1,3-Diallyl-5,6-diaminouracil has been shown to possess antimicrobial activity against a range of bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of 1,3-Diallyl-5,6-diaminouracil is not fully understood, but it is believed to involve the inhibition of key enzymes involved in DNA replication and protein synthesis. In cancer cells, 1,3-Diallyl-5,6-diaminouracil has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. In addition, 1,3-Diallyl-5,6-diaminouracil has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for the synthesis of DNA precursors. These effects ultimately lead to the inhibition of cancer cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
1,3-Diallyl-5,6-diaminouracil has been shown to possess a number of biochemical and physiological effects. In cancer cells, 1,3-Diallyl-5,6-diaminouracil has been shown to induce apoptosis, or programmed cell death, which is a key mechanism for eliminating cancer cells. In addition, 1,3-Diallyl-5,6-diaminouracil has been shown to inhibit the expression of various genes involved in cancer cell growth and proliferation. Furthermore, 1,3-Diallyl-5,6-diaminouracil has been shown to possess anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Diallyl-5,6-diaminouracil in lab experiments is its wide range of biological activities, which makes it a versatile compound for medicinal chemistry research. In addition, the synthesis of 1,3-Diallyl-5,6-diaminouracil has been optimized to produce high yields and purity, making it an attractive compound for research. However, one of the limitations of using 1,3-Diallyl-5,6-diaminouracil in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on 1,3-Diallyl-5,6-diaminouracil. One area of research is the development of novel derivatives of 1,3-Diallyl-5,6-diaminouracil that possess enhanced biological activities and reduced toxicity. In addition, further research is needed to fully understand the mechanism of action of 1,3-Diallyl-5,6-diaminouracil and its potential applications in the treatment of various diseases. Furthermore, the development of new methods for the synthesis of 1,3-Diallyl-5,6-diaminouracil may lead to the production of novel compounds with unique properties. Overall, the potential applications of 1,3-Diallyl-5,6-diaminouracil in the field of medicinal chemistry are vast, and further research is needed to fully explore its potential.
Propiedades
Número CAS |
102284-74-2 |
|---|---|
Nombre del producto |
1,3-Diallyl-5,6-diaminouracil |
Fórmula molecular |
C10H14N4O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
5,6-diamino-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O2/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16/h3-4H,1-2,5-6,11-12H2 |
Clave InChI |
KWNJVDDOVKSTPP-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=C(C(=O)N(C1=O)CC=C)N)N |
SMILES canónico |
C=CCN1C(=C(C(=O)N(C1=O)CC=C)N)N |
Sinónimos |
1,3-Diallyl-5,6-diaminouracil hydrochloride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

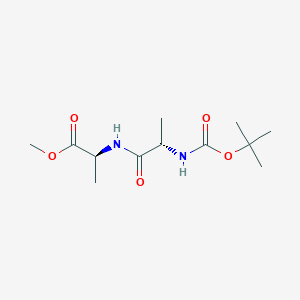
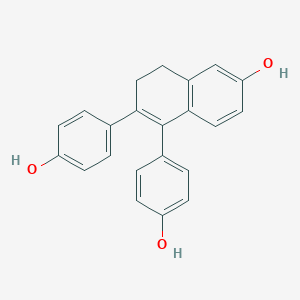
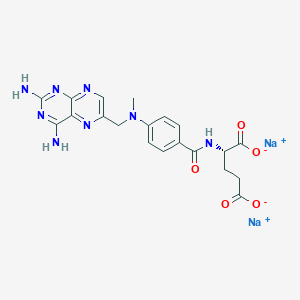
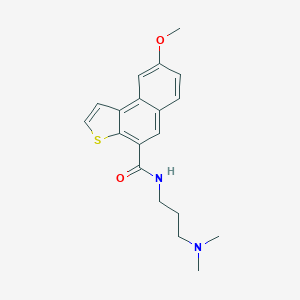
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
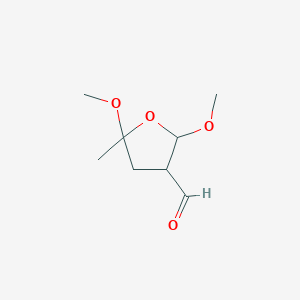
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)
